Tegafur-Uracil

Oncology Colorectal Cancer Pharmacovigilance

Tegafur-Uracil (UFT) combines the 5-FU prodrug tegafur with the DPD inhibitor uracil in a fixed 1:4 molar ratio, delivering sustained intratumoral 5-FU levels. Unlike capecitabine (no DPD inhibitor) and S-1 (gimeracil), UFT’s uracil co-factor yields a distinct efficacy profile: a 28% pCR rate in neoadjuvant rectal cancer vs. 10.5% for capecitabine, and a 42% reduction in hazard of death. Oral UFT/LV shows equivalent survival to IV 5-FU/LV with superior safety. Procure for clinical trials requiring a predictable oral comparator or where S-1 is unavailable.

Molecular Formula C12H13FN4O5
Molecular Weight 312.25 g/mol
CAS No. 74578-38-4
Cat. No. B1207778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTegafur-Uracil
CAS74578-38-4
SynonymsORZEL drug
UFT(R) drug
UFTR drug
Molecular FormulaC12H13FN4O5
Molecular Weight312.25 g/mol
Structural Identifiers
SMILESC1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O
InChIInChI=1S/C8H9FN2O3.C4H4N2O2/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;7-3-1-2-5-4(8)6-3/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,5,6,7,8)
InChIKeyDHMYGZIEILLVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tegafur-Uracil (UFT, CAS 74578-38-4): Oral Fluoropyrimidine Prodrug Combination for Colorectal and Gastric Cancer Research


Tegafur-Uracil (UFT) is an oral fixed-dose combination of the 5-fluorouracil (5-FU) prodrug tegafur and uracil in a 1:4 molar ratio [1]. Tegafur is enzymatically converted to the active cytotoxic agent 5-FU, which inhibits thymidylate synthase and disrupts DNA/RNA synthesis . Uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, thereby prolonging 5-FU plasma half-life and enhancing intratumoral 5-FU concentrations [2].

Critical Procurement Considerations: Why UFT Cannot Be Simply Substituted with Alternative Oral Fluoropyrimidines


Oral fluoropyrimidines exhibit distinct pharmacokinetic and safety profiles driven by their DPD-inhibiting co-factors and metabolic pathways. Substituting UFT with capecitabine or S-1 without due diligence is scientifically unsound due to: (i) divergent DPD inhibition mechanisms (uracil in UFT vs. no inhibitor in capecitabine, gimeracil in S-1), leading to different 5-FU exposure profiles [1]; (ii) disparate toxicity spectra (hand-foot syndrome predominant with capecitabine, gastrointestinal toxicity with UFT) [2]; and (iii) emerging comparative data suggesting potential efficacy differences in specific settings, such as improved pathologic complete response (pCR) rates with UFT versus capecitabine in neoadjuvant rectal cancer [3].

Quantitative Comparative Evidence for Tegafur-Uracil (UFT) Against IV 5-FU, Capecitabine, and S-1


Equivalent Survival with Significantly Reduced Febrile Neutropenia: UFT/LV vs. IV 5-FU/LV in Metastatic Colorectal Cancer

In a pivotal phase III randomized trial (n=816) comparing oral UFT/LV (300 mg/m²/d) with intravenous bolus 5-FU/LV (425 mg/m²/d) for first-line treatment of metastatic colorectal cancer, UFT/LV demonstrated equivalent survival (median 12.4 vs. 13.4 months; HR 0.964; P=0.630) while significantly reducing key toxicities [1]. Notably, febrile neutropenia occurred in <1% of UFT/LV patients versus ~9% in the 5-FU/LV arm (P<0.001) [1].

Oncology Colorectal Cancer Pharmacovigilance

Superior Pathologic Complete Response (pCR) Rate: UFT/Folinic Acid vs. Capecitabine in Neoadjuvant Rectal Cancer

A retrospective study compared neoadjuvant UFT (300 mg/m²/d) plus folinic acid (90 mg/d) with capecitabine (825 mg/m² twice daily) in 112 patients with locally advanced rectal cancer receiving concurrent radiotherapy. The UFT group achieved a pCR rate of 28%, compared to 10.5% for capecitabine (P-value not reported) [1]. Tumor downstaging was also higher with UFT (62% vs. 49.1%) [1].

Rectal Cancer Neoadjuvant Therapy Pathologic Response

Significant Survival Hazard Reduction: UFT vs. Capecitabine in Population-Based Rectal Cancer Cohort

A propensity score-matched analysis of a Taiwanese population-based registry (n=200) evaluated UFT vs. capecitabine as neoadjuvant concurrent chemoradiotherapy for locally advanced rectal cancer. UFT demonstrated a significantly lower hazard of death compared to capecitabine (HR=0.58; 95% CI: 0.35-0.95; P=0.03) [1].

Comparative Effectiveness Real-World Evidence Survival Analysis

Comparable Long-Term Outcomes vs. S-1 in Gastric Cancer: A Viable Alternative When S-1 is Unavailable

A single-center cohort study (n=86) compared adjuvant UFT with S-1 monotherapy in patients with stage II-IIIB gastric cancer post-D2 gastrectomy. Despite an imbalance favoring S-1 in baseline T4 lesions, the 5-year recurrence-free survival (RFS) was 56.1% for UFT vs. 59.6% for S-1 (P=0.71) and 5-year overall survival (OS) was 78.3% vs. 73.1% (P=0.48), respectively [1]. A larger phase III trial (SAMIT) in T4a/b gastric cancer, however, found UFT inferior to S-1 in disease-free survival (HR 1.23, 95% CI 1.06-1.43; P=0.006) [2].

Gastric Cancer Adjuvant Chemotherapy S-1 Alternative

Sustained Plasma 5-FU Exposure: Pharmacokinetic Differentiation from Bolus IV 5-FU

Oral UFT (300 mg/m²/day) achieves sustained plasma 5-FU concentrations, mimicking a continuous infusion profile. In a pharmacokinetic study (n=31), tegafur half-life was 3.9-5.9 h, and 5-FU elimination half-life was 4.9-7.0 h, providing prolonged target inhibition compared to the rapid clearance of bolus IV 5-FU [1]. In contrast, bolus IV 5-FU has a short plasma half-life of ~10-20 minutes.

Pharmacokinetics 5-FU Prodrugs Oral Bioavailability

Significantly Reduced Severe Hematologic Toxicity: UFT/LV vs. IV 5-FU/LV in Preoperative Rectal Cancer

A randomized trial (n=155) comparing preoperative chemoradiotherapy with UFT/LV vs. IV 5-FU/LV for rectal cancer found significantly lower grade 3-5 acute hematologic toxicity with UFT. Specifically, leukopenia occurred in 0% of UFT patients versus 9% of 5-FU patients (P=0.02) [1]. Pathologic complete response (pCR) rates were identical (13.2%) in both arms, and tumor downstaging was more frequent with UFT/LV (59.2% vs. 43.3%; P=0.04) [1].

Rectal Cancer Toxicity Management Chemoradiotherapy

Tegafur-Uracil (UFT) Evidence-Based Research and Procurement Application Scenarios


Adjuvant Chemotherapy for Stage III Colorectal Cancer: Oral Convenience with Equivalent Efficacy

UFT/LV is a suitable procurement choice for adjuvant colorectal cancer trials or clinical protocols where oral administration is prioritized over IV infusions. Evidence from a phase III RCT (n=816) confirms equivalent survival to standard IV 5-FU/LV (median OS 12.4 vs. 13.4 months; HR 0.964; P=0.630) with a significantly improved safety profile [1].

Neoadjuvant Chemoradiotherapy for Locally Advanced Rectal Cancer: Maximizing Pathologic Response

For studies investigating neoadjuvant rectal cancer regimens, UFT with folinic acid offers a compelling advantage. Comparative data shows a 28% pCR rate vs. 10.5% for capecitabine [2], and a population-based study suggests a 42% reduction in hazard of death (HR=0.58; P=0.03) favoring UFT over capecitabine [3].

Adjuvant Gastric Cancer Therapy in Regions with S-1 Reimbursement Limitations

In healthcare systems or research settings where S-1 is not available or not reimbursed, UFT serves as a viable alternative. A cohort study showed comparable 5-year RFS (56.1% vs. 59.6%; P=0.71) and OS (78.3% vs. 73.1%; P=0.48) to S-1 in stage II-IIIB gastric cancer [4].

Oral Fluoropyrimidine Comparator Arm in New Drug Development

Given its established efficacy and safety profile, UFT is an ideal active comparator for clinical trials evaluating novel oral anticancer agents or combination regimens in colorectal and gastric cancers. Its predictable pharmacokinetics and oral convenience facilitate trial design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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